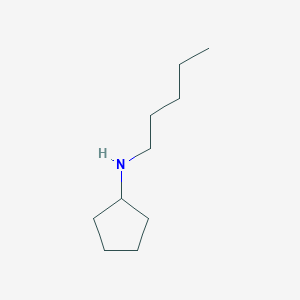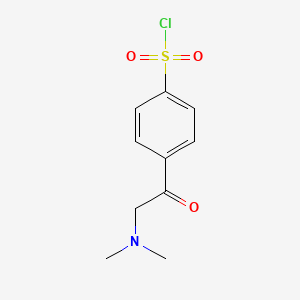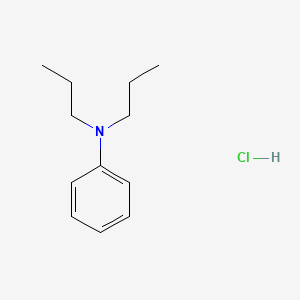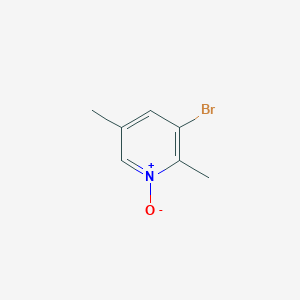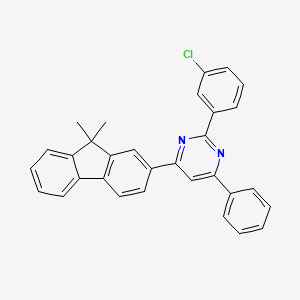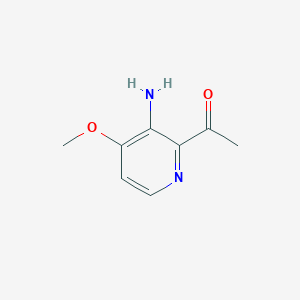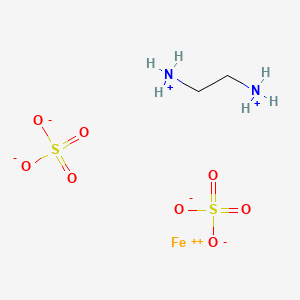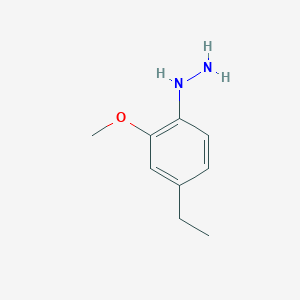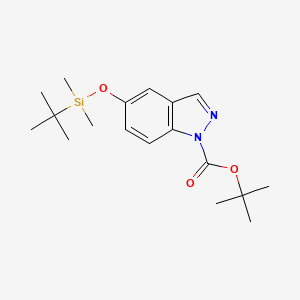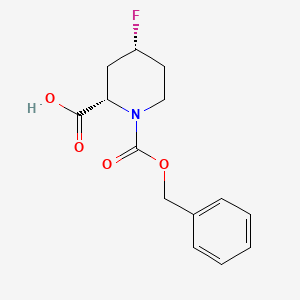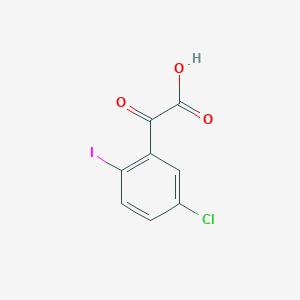
2-(5-Chloro-2-iodophenyl)-2-oxoaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-2-iodophenyl)-2-oxoacetic acid is an organic compound characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring, along with an oxoacetic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the iodination of 5-chloro-2-iodophenylmethanol, followed by oxidation to introduce the oxoacetic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chloro-2-iodophenyl)-2-oxoacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.
Applications De Recherche Scientifique
2-(5-Chloro-2-iodophenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 2-(5-Chloro-2-iodophenyl)-2-oxoacetic acid exerts its effects involves interactions with specific molecular targets. The presence of halogen atoms and the oxoacetic acid group allows the compound to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-iodobenzoic acid: Similar in structure but lacks the oxoacetic acid group.
5-Chloro-2-iodophenylmethanol: Similar but contains a hydroxyl group instead of the oxoacetic acid group
Uniqueness
2-(5-Chloro-2-iodophenyl)-2-oxoacetic acid is unique due to the combination of halogen atoms and the oxoacetic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H4ClIO3 |
|---|---|
Poids moléculaire |
310.47 g/mol |
Nom IUPAC |
2-(5-chloro-2-iodophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H4ClIO3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3H,(H,12,13) |
Clé InChI |
LRKCESUXKUFQSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=O)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


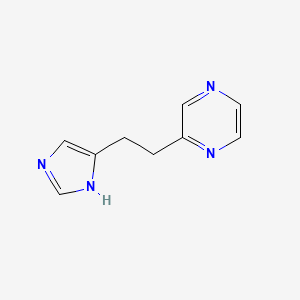
![5-(Chloromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B15247399.png)
![2-Bromo-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B15247405.png)
